(3S,9'aR)-hexahydro-1'H-spiro[1,5-oxazepane-3,4'-pyrido[2,1-c]morpholine]
Description
The compound (3S,9'aR)-hexahydro-1'H-spiro[1,5-oxazepane-3,4'-pyrido[2,1-c]morpholine] is a spirocyclic molecule featuring a unique fusion of a 1,5-oxazepane ring and a pyrido[2,1-c]morpholine system. This structure combines nitrogen- and oxygen-containing heterocycles, which are common in bioactive molecules due to their ability to interact with biological targets. The stereochemistry (3S,9'aR) suggests specific spatial arrangements critical for its physicochemical and pharmacological properties.
Properties
IUPAC Name |
(6S,9'aR)-spiro[1,4-oxazepane-6,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-5-14-11(3-1)7-16-10-12(14)8-13-4-6-15-9-12/h11,13H,1-10H2/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHBHDUGFFWFGC-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)COCC23CNCCOC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@H](C1)COC[C@@]23CNCCOC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,9’aR)-hexahydro-1’H-spiro[1,5-oxazepane-3,4’-pyrido[2,1-c]morpholine] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the intramolecular cyclization of alkenols, alkynols, or hydroxyketones using Brønsted or Lewis acids . The regioselectivity and stereoselectivity of the reaction can be influenced by the substitution pattern of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve the use of polymer-supported synthesis techniques. For example, Fmoc-HSe(TBDMS)-OH immobilized on Wang resin can be reacted with nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. Cleavage from the polymer support using trifluoroacetic acid (TFA) or TFA/triethylsilane (Et3SiH) can yield the desired oxazepane derivatives .
Chemical Reactions Analysis
Types of Reactions
(3S,9’aR)-hexahydro-1’H-spiro[1,5-oxazepane-3,4’-pyrido[2,1-c]morpholine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S,9’aR)-hexahydro-1’H-spiro[1,5-oxazepane-3,4’-pyrido[2,1-c]morpholine] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of (3S,9’aR)-hexahydro-1’H-spiro[1,5-oxazepane-3,4’-pyrido[2,1-c]morpholine] involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Spiro Compounds with Oxindole and Pyridinone Cores
Examples :
- 6d: Spiro[2.3″]oxindole-spiro[3.3′]-5′-(2-chlorophenylmethylidene)tetrahydro-4′(1H)-pyridinone-4-(2-chlorophenyl)hexahydro-1H-pyrrolizine
- 6b: Spiro[2.3″]oxindole-spiro[3.3′]-5′-(2-methylphenylmethylidene)tetrahydro-4′(1H)-pyridinone-4-(2-methylphenyl)hexahydro-1H-pyrrolizine
- 6h: Spiro[2.3″]oxindole-spiro[3.3′]-5′-(3-nitrophenylmethylidene)tetrahydro-4′(1H)-pyridinone-4-(3-nitrophenyl)hexahydro-1H-pyrrolizine
Key Comparisons :
- Structural Insights: Substituent effects: Electron-withdrawing groups (e.g., -NO₂ in 6h) increase melting points and alter IR carbonyl stretching frequencies compared to electron-donating groups (e.g., -CH₃ in 6b) . NMR trends: Aryl proton signals shift downfield with electron-deficient substituents (e.g., 6h: δH 6.70–8.25) due to deshielding effects .
Spiro Pyridothienopyrimidine Derivatives
- 4b: 9’-(4-Methoxyphenyl)-4’-(4-methylpiperazin-1-yl)-7’-phenyl-1’H-spiro[cyclohexane-1,2’-pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine]
- 4c: 4-(7’-Phenyl-9’-(thiophen-2-yl)-1’H-spiro[cyclohexane-1,2’-pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin]-4’-yl)morpholine
Key Comparisons :
| Property | 4b | 4c |
|---|---|---|
| Melting Point (°C) | 171 | 159–160 |
| Yield (%) | 74 | 76 |
| Substituents | 4-OCH₃ phenyl | Thiophene |
- Structural Insights: Thiophene-containing derivatives (e.g., 4c) exhibit lower melting points, likely due to reduced crystallinity compared to methoxy-substituted analogs .
Pyrrolo-Morpholine Derivatives
- Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride
Key Properties :
- Molecular formula: C₈H₁₄ClNO₃
- Molecular weight: 207.65 g/mol
- Applications: Pharmaceutical intermediates, agrochemicals .
- Comparison with Main Compound: The absence of a spiro junction in this compound simplifies the ring system but limits conformational rigidity compared to the target compound.
Other Spiro Heterocycles
Examples :
- Compound 223 (): N6’-(2,2-Diethoxyethyl)-N2’-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)-8’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-2’,6’-diamine
- Hexahydroindolo-pyrido-quinazolines (): Diastereomeric 6-aryl-substituted derivatives synthesized via Pictet-Spengler reactions .
Key Insights :
- Synthetic Methods : Use of trifluoroacetic acid in cyclization () contrasts with milder conditions for oxindole spiro compounds (–3) .
Biological Activity
The compound (3S,9'aR)-hexahydro-1'H-spiro[1,5-oxazepane-3,4'-pyrido[2,1-c]morpholine] (CAS: 2248209-43-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Structure
The molecular formula of (3S,9'aR)-hexahydro-1'H-spiro[1,5-oxazepane-3,4'-pyrido[2,1-c]morpholine] is with a molecular weight of approximately 226.3 g/mol. The structure features a unique spiro arrangement that combines elements of oxazepane and pyridomorpholine, contributing to its biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 226.3 g/mol |
| Purity | Min. 95% |
| CAS Number | 2248209-43-8 |
Antitumor Activity
Emerging evidence suggests that spiro compounds may possess antitumor properties. A study evaluating various spirocyclic compounds found that they could inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Although direct studies on this specific compound are scarce, the structural similarities warrant further investigation into its potential antitumor effects.
Neuroprotective Effects
The neuroprotective potential of spiro compounds has been a focus in recent pharmacological research. Compounds that interact with neurotransmitter systems or exhibit antioxidant properties are being explored for their ability to mitigate neurodegenerative diseases. Preliminary studies suggest that (3S,9'aR)-hexahydro-1'H-spiro[1,5-oxazepane-3,4'-pyrido[2,1-c]morpholine] may influence neuroprotective pathways due to its unique scaffold.
Case Study 1: Antimicrobial Activity Evaluation
A comparative study assessed the antimicrobial efficacy of various spiro compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited MIC values in the low micromolar range. Although (3S,9'aR)-hexahydro-1'H-spiro[1,5-oxazepane-3,4'-pyrido[2,1-c]morpholine] was not directly tested, its analogs showed promise in similar assays.
Case Study 2: Antitumor Activity Assessment
In an investigation into the antitumor effects of spirocyclic compounds on human cancer cell lines (e.g., A549 lung carcinoma), researchers reported significant cytotoxicity linked to specific structural motifs. The study highlighted the need for further exploration of (3S,9'aR)-hexahydro-1'H-spiro[1,5-oxazepane-3,4'-pyrido[2,1-c]morpholine] within this context to establish its therapeutic potential.
Case Study 3: Neuroprotective Mechanisms
A recent study examined the neuroprotective effects of various spiro compounds in models of oxidative stress-induced neurotoxicity. The findings revealed that these compounds could reduce neuronal death and oxidative damage markers. Future research should focus on elucidating the specific mechanisms by which (3S,9'aR)-hexahydro-1'H-spiro[1,5-oxazepane-3,4'-pyrido[2,1-c]morpholine] may exert similar protective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
